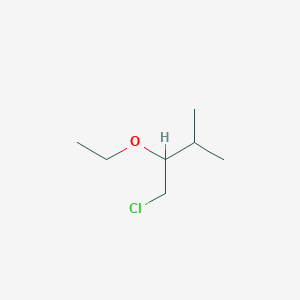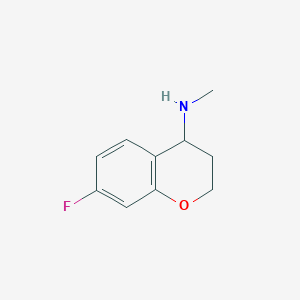
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2O2S. It is a derivative of pyridine, characterized by the presence of bromine, trifluoromethanesulfonyl, and amine groups. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine typically involves the introduction of bromine and trifluoromethanesulfonyl groups into a pyridine ring. One common method is the bromination of 3-trifluoromethanesulfonylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with aryl boronic acids.
Scientific Research Applications
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethanesulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic properties compared to similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
Properties
Molecular Formula |
C6H4BrF3N2O2S |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2O2S/c7-3-1-4(5(11)12-2-3)15(13,14)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
NYALCFOXCDBDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


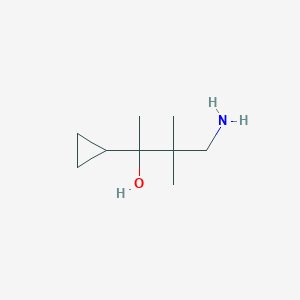
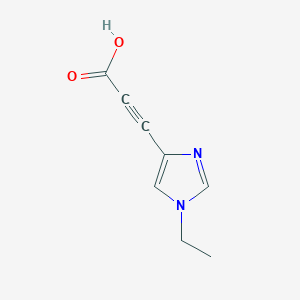
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
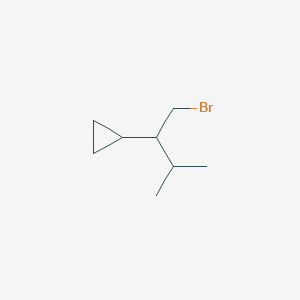

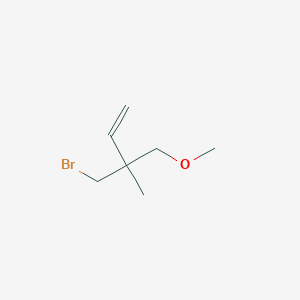

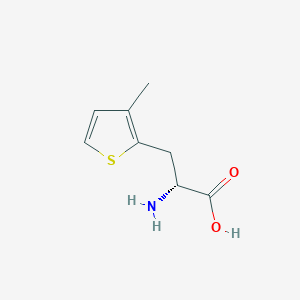

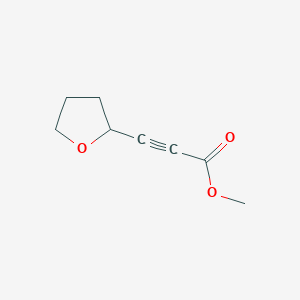
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
